4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid involves the bromination of 1-ethylpyrrole followed by carboxylation. The process typically includes the following steps:
Bromination: 1-ethylpyrrole is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom at the 4-position of the pyrrole ring.
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like ethanol.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed.
Major Products:
Substitution: Products include various substituted pyrroles, depending on the nucleophile used.
Oxidation: Products include pyrrole derivatives with ketone or aldehyde groups.
Reduction: Products include alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The exact molecular pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-1H-pyrrole-2-carboxylic acid ethyl ester: An ester derivative with different reactivity and applications.
Uniqueness: 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-bromo-1-ethylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-9-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFLIFGDKJYOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257137 | |
Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235438-94-4 | |
Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-ethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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